molecular formula C23H23N3O B12179588 3-(1H-indol-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

3-(1H-indol-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

Cat. No.: B12179588
M. Wt: 357.4 g/mol
InChI Key: BYBPXTXXDSGLSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-indol-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is a synthetic organic compound that features both an indole and a carbazole moiety. These structures are often found in bioactive molecules and have been studied for their potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide typically involves the following steps:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Formation of the Carbazole Moiety: This can be synthesized via the Borsche-Drechsel cyclization, where an o-nitrotoluene derivative undergoes cyclization in the presence of a reducing agent.

    Coupling Reaction: The indole and carbazole moieties are then coupled using a suitable linker, such as a propanamide group, through amide bond formation. This can be achieved using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and carbazole moieties.

    Reduction: Reduction reactions can occur at the amide bond or other reducible functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and carbazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions vary depending on the specific substitution but may include the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, as well as substituted analogs.

Scientific Research Applications

3-(1H-indol-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways involving indole and carbazole derivatives.

    Medicine: Possible pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with indole and carbazole moieties can interact with various enzymes, receptors, or DNA, affecting cellular processes. The exact molecular targets and pathways would require experimental validation.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)butanamide: Similar structure with a butanamide linker.

    3-(1H-indol-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)ethanamide: Similar structure with an ethanamide linker.

Uniqueness

The uniqueness of 3-(1H-indol-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide lies in its specific combination of indole and carbazole moieties with a propanamide linker, which may confer distinct biological or chemical properties compared to its analogs.

Properties

Molecular Formula

C23H23N3O

Molecular Weight

357.4 g/mol

IUPAC Name

3-(1H-indol-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide

InChI

InChI=1S/C23H23N3O/c27-22(13-12-15-14-24-19-9-3-1-6-16(15)19)25-21-11-5-8-18-17-7-2-4-10-20(17)26-23(18)21/h1-4,6-7,9-10,14,21,24,26H,5,8,11-13H2,(H,25,27)

InChI Key

BYBPXTXXDSGLSQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)CCC4=CNC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.